2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the introduction of ethoxy and amino groups to a phenol derivative. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and reaction mechanism studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it may be used in preclinical studies to understand biological pathways.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, affecting their reactivity and applications.
Phenol derivatives: Compounds like 2-ethoxyphenol and 2-amino-6-ethoxyphenol share structural similarities but differ in their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-6-[(1-phenylethylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-16-11-7-10-15(17(16)19)12-18-13(2)14-8-5-4-6-9-14/h4-11,13,18-19H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVGLGZCBBRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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